molecular formula C21H25N3O6S B2460257 N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-24-8

N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2460257
CAS No.: 872881-24-8
M. Wt: 447.51
InChI Key: FAZKWUCPNRIWEW-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound featuring a combination of aromatic, sulfonyl, and oxazinan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an amino alcohol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the oxazinan derivative in the presence of a base such as triethylamine.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the oxazinan derivative reacts with 3-methoxybenzyl chloride.

    Formation of the Oxalamide: The final step involves the formation of the oxalamide linkage, typically through the reaction of the intermediate with oxalyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxalamide or sulfonyl groups, potentially converting them to amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Products include primary amines or thiols.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxazinan ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-methoxybenzyl)-N2-(phenylsulfonyl)oxalamide: Lacks the oxazinan ring, which may reduce its biological activity.

    N1-(3-methoxybenzyl)-N2-(1,3-oxazinan-2-yl)oxalamide: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and stability.

    N1-(phenylsulfonyl)-N2-(1,3-oxazinan-2-yl)oxalamide: Lacks the methoxybenzyl group, which may reduce its binding affinity and specificity.

Uniqueness

N1-(3-methoxybenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the combination of its structural features. The presence of the oxazinan ring, phenylsulfonyl group, and methoxybenzyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-17-8-5-7-16(13-17)14-22-20(25)21(26)23-15-19-24(11-6-12-30-19)31(27,28)18-9-3-2-4-10-18/h2-5,7-10,13,19H,6,11-12,14-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZKWUCPNRIWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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